Rosuvastatin (D6 Sodium)
Overview
Description
Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins . It works by blocking an enzyme that is needed by the body to make cholesterol, reducing the amount of cholesterol in the blood . Rosuvastatin is used together with a proper diet to lower bad cholesterol (LDL) and triglycerides (fats) in the blood, and to increase your good cholesterol (HDL) . It is also used to treat adults who cannot control their cholesterol levels by diet and exercise alone .
Molecular Structure Analysis
Rosuvastatin (D6 Sodium) has a molecular formula of C22H21D6FN3O6S . The elemental analysis shows %C: 50.08, %H: 5.56, %N: 7.88 . The sodium content is 5.20% .Chemical Reactions Analysis
Rosuvastatin is an inhibitor of HMG-CoA reductase (IC50 = 5 nM) . It inhibits cholesterol synthesis in isolated rat hepatocytes with an IC50 value of 0.16 nM .Physical And Chemical Properties Analysis
Rosuvastatin (D6 Sodium) is a solid with a molecular weight of 509.6 . It is soluble in methanol .Scientific Research Applications
Summary of the Application
Rosuvastatin (D6 Sodium) is used in the synthesis of Rosuvastatin and its intermediates. The process involves a novel strategy for the preparation of intermediates of the statin via Julia-modified olefination .
Methods of Application or Experimental Procedures
The process uses simple bases like Sodium Hydroxide, potassium carbonate, and sodium Methoxide. It avoids the use of hazardous reagents like phosphorous trihalides or phosphorous oxyhalides and pyrophoric reagents like LDL, Triethyl borane, Sodium hydrate, and n-Butyl Lithium .
Results or Outcomes
The new method is environmentally benign, commercial scalable, cost-effective, and impurity-free for the synthesis of Rosuvastatin calcium . The yields are above 70% .
2. Physiologically Based Pharmacokinetic Modeling of Rosuvastatin
Summary of the Application
A physiologically based pharmacokinetic (PBPK) model of Rosuvastatin (D6 Sodium) was built to investigate and predict its transporter-mediated drug-drug interactions (DDIs) .
Methods of Application or Experimental Procedures
The Rosuvastatin model was developed using the open-source PBPK software PK-Sim®, following a middle-out approach. The model incorporates the most important transporters involved in Rosuvastatin pharmacokinetics and drug-drug interactions .
Results or Outcomes
The model adequately describes the analyzed clinical data, including blood, liver, feces, and urine measurements. It also provides good predictions of DDIs, with all simulated DDI ratios within 1.6-fold of the observed values .
3. Gamma Radiation-Induced Degradation of Rosuvastatin
Summary of the Application
Rosuvastatin, a member of the statin family of drugs, is used to regulate high cholesterol levels in the human body. Moreover, rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress. This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .
Methods of Application or Experimental Procedures
An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions. Rosuvastatin and related degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .
Results or Outcomes
Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .
4. Improvement of Rosuvastatin Solubility
Summary of the Application
The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for the improvement of rosuvastatin solubility and subsequently extraction efficacy .
Methods of Application or Experimental Procedures
Using ion pairing liquid-liquid extraction (LLE), the extraction efficacy of rosuvastatin in ethyl acetate was improved .
Results or Outcomes
The extraction efficacy of rosuvastatin in ethyl acetate was improved from around 10% to more than 50% .
5. Gamma Radiation-Induced Degradation of Rosuvastatin
Summary of the Application
Rosuvastatin, a member of the statin family of drugs, is used to regulate high cholesterol levels in the human body. Moreover, rosuvastatin and other statins demonstrate a protective role against free radical-induced oxidative stress. This research aimed to investigate the end-products of free radical-induced degradation of rosuvastatin .
Methods of Application or Experimental Procedures
An aqueous solution of rosuvastatin was irradiated using different doses of gamma radiation (50–1000 Gy) under oxidative conditions. Rosuvastatin and related degradation products were separated on a nanoC18 column under gradient elution, and identification was carried out on a hyphenated nanoUPLC and nanoESI-QTOF mass spectrometer system .
Results or Outcomes
Nine major degradation products were identified. This is the first study of gamma radiation-induced degradation of rosuvastatin, where chemical structures, MS/MS fragmentation pathways, and formation mechanisms of the resulting degradation products are detailed .
6. Improvement of Rosuvastatin Solubility
Summary of the Application
The application of ion pairing with tetrabutyl ammonium hydroxide was suggested for the improvement of rosuvastatin solubility and subsequently extraction efficacy .
Methods of Application or Experimental Procedures
Using ion pairing liquid-liquid extraction (LLE), the extraction efficacy of rosuvastatin in ethyl acetate was improved .
Results or Outcomes
The extraction efficacy of rosuvastatin in ethyl acetate was improved from around 10% to more than 50% .
Safety And Hazards
Rosuvastatin treatment is associated with relatively low rates of severe myopathy, rhabdomyolysis, and renal failure . Asymptomatic liver enzyme elevations occur with rosuvastatin at a similarly low incidence as with other statins . Proteinuria induced by rosuvastatin is likely to be associated with a statin-provoked inhibition of low-molecular-weight protein reabsorption by the renal tubules .
properties
IUPAC Name |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEBGDYYHAFODH-HPECXWNWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosuvastatin (D6 Sodium) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.